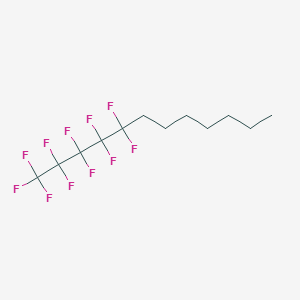

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon with the molecular formula C12H15F11. This compound is part of the perfluoroalkane family, where hydrogen atoms are replaced by fluorine atoms. Fluorinated hydrocarbons are known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine (F2) under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is exothermic and must be carefully controlled to prevent side reactions and ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The process involves the continuous flow of dodecane and fluorine gas through the reactor, with precise temperature and pressure control to optimize the yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms, and electrophilic substitution, where an electrophile attacks the carbon-fluorine bond.

Common Reagents and Conditions

Common reagents used in the reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- include nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), under mild to moderate temperatures to prevent the decomposition of the compound.

Major Products Formed

The major products formed from the substitution reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- depend on the nature of the nucleophile or electrophile used. For example, reaction with hydroxide ions results in the formation of partially fluorinated alcohols, while reaction with amines produces fluorinated amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is used as a solvent and reagent in various organic synthesis reactions. Its unique properties, such as high thermal stability and chemical inertness, make it suitable for reactions that require harsh conditions.

Biology

In biological research, fluorinated hydrocarbons like Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- are used as tracers and probes in imaging studies. Their ability to resist metabolic degradation and their distinct spectral properties allow for precise tracking and visualization of biological processes.

Medicine

In medicine, fluorinated compounds are explored for their potential use in drug delivery systems. The high lipophilicity and stability of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- make it a candidate for encapsulating and transporting hydrophobic drugs to targeted sites within the body.

Industry

Industrially, Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is used as a lubricant and coolant in high-performance machinery. Its low surface energy and high thermal stability ensure efficient operation and longevity of mechanical components.

Wirkmechanismus

The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is primarily attributed to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong carbon-fluorine bonds, which contribute to the compound’s stability and inertness. These properties enable the compound to resist chemical and thermal degradation, making it effective in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Another fluorinated hydrocarbon with similar properties but includes an iodine atom, which can alter its reactivity and applications.

2-Trifluoromethyl-1,1,1,2,3,3,4,4,5,5,5-undecafluoropentane: A compound with a similar fluorination pattern but a different carbon chain length, affecting its physical and chemical properties.

Perfluorohexane: A fully fluorinated hydrocarbon with a shorter carbon chain, used in similar applications but with different performance characteristics.

Uniqueness

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- stands out due to its specific carbon chain length and degree of fluorination, which provide a unique balance of properties such as thermal stability, chemical inertness, and low surface energy. These characteristics make it particularly suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer |

1980053-95-9 |

|---|---|

Molekularformel |

C12H15F11 |

Molekulargewicht |

368.23 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane |

InChI |

InChI=1S/C12H15F11/c1-2-3-4-5-6-7-8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h2-7H2,1H3 |

InChI-Schlüssel |

QLHPCXQRDNZMNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)

![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)